![molecular formula C10H7ClN4 B2470580 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 65136-83-6](/img/structure/B2470580.png)

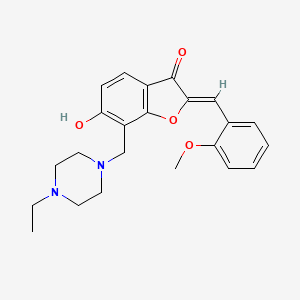

5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound with a molecular weight of 218.65 . It is a powder with a melting point of 250-252°C . The IUPAC name for this compound is 5-chloro-2-methyl [1,2,4]triazolo [1,5-c]quinazoline .

Synthesis Analysis

The synthesis of triazole compounds, including this compound, involves the fusion of two pharmaceutically active moieties . The triazole nucleus is present as a central structural component in a number of drug classes .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered aromatic azole chain, containing two carbon and three nitrogen atoms . This structure allows it to readily bind in the biological system with a variety of enzymes and receptors .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 250-252°C . It has a molecular weight of 218.65 . The storage temperature for this compound is -10°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

- 5,6-Dihydro-[1,2,4]triazolo[1,5-c]quinazolines, including 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline, are synthesized via [5+1]-cyclocondensation, involving transformations that are regioselective and occur in acetic acid. This process yields compounds like 2-aryl-5-trichloromethyl-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolines, which have potential for further chemical modifications (Kholodnyak et al., 2016).

Biological Activity and Pharmacology

- Quinazoline derivatives, a group including this compound, have demonstrated anticancer activity, acting as multitarget agents. For example, a study on a derivative, NTCHMTQ, showed cytotoxic effects on human tumor cell line HeLa, indicating potential as an anticancer drug (Ovádeková et al., 2005).

Applications in Heterocyclic Chemistry

- Novel syntheses of this compound derivatives, with variations at the 5-position, have been achieved. These derivatives offer versatile platforms for chemical modifications, expanding the scope of heterocyclic chemistry (Al-Salahi & Geffken, 2010).

Potential Antihistaminic Properties

- Certain triazoloquinazoline derivatives, which could include this compound, have been synthesized and tested for H1-antihistaminic activity. These compounds have shown promise in protecting against histamine-induced bronchospasm, suggesting potential use in allergy treatments (Alagarsamy et al., 2008).

Antihypertensive Effects

- In a study exploring the pharmacological effects of 1,2,4-triazolo[1,5-a]quinazolines, a series of derivatives were synthesized and evaluated for their effects on heart rate and blood pressure. Some compounds demonstrated significant antihypertensive activity, indicating potential therapeutic use in cardiovascular diseases (Al-Salahi et al., 2014).

Safety and Hazards

The safety information for 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mecanismo De Acción

Target of Action

The primary target of 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle . This disruption leads to cell cycle arrest and triggers apoptosis, the programmed cell death .

Result of Action

The inhibition of CDK2 by this compound results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Propiedades

IUPAC Name |

5-chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4/c1-6-12-9-7-4-2-3-5-8(7)13-10(11)15(9)14-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLFXEHWBDUICO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=N1)C3=CC=CC=C3N=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65136-83-6 |

Source

|

| Record name | 5-chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2470500.png)

![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-2-hydroxypyridine-3-carboxamide](/img/structure/B2470505.png)

![2-Chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2470510.png)

![(E)-2-cyano-N-(2-fluorophenyl)-3-[4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2470518.png)

![5-ethyl-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2470520.png)

![2-Hydroxy-N-methoxy-N-methyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B2470521.png)